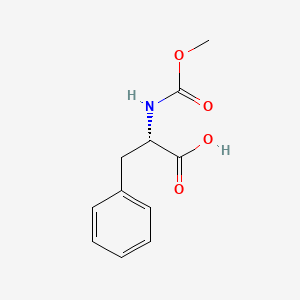

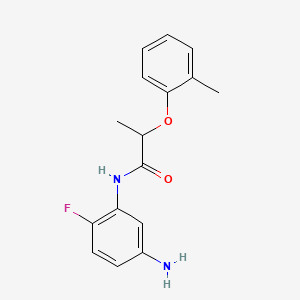

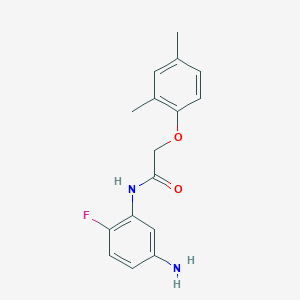

2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Phenethylamines and Psychiatric Disorders

- Bupropion and Psychosis : Bupropion, a substituted phenyl-ethylamine, has been studied for its association with psychosis. Despite being primarily used for major depressive disorder and smoking cessation, concerns exist regarding its potential to induce or worsen psychosis, particularly in individuals with preexisting psychotic symptoms or substance abuse issues (Kumar et al., 2011).

Psychoactive Substances and Serotonin Syndrome

- New Psychoactive Substances (NPS) and Serotonin Syndrome : Various NPS, including phenethylamines like 2, 5-dimethoxy-4-iodophenethylamine (2C-I) and others, have been associated with serotonin syndrome, a potentially life-threatening condition. The study emphasizes the need for clinicians to be aware of the potential risks of NPS and the challenges in diagnosing NPS-related conditions due to their undetectability in routine drug screenings (Schifano et al., 2021).

Phenethylamines and Forensic Relevance

- 25C-NBOMe : As a derivative of phenethylamine, 25C-NBOMe has been highlighted for its potent hallucinogenic properties and associated risks. The substance, along with other phenethylamines, represents a significant position in the drug abuse market. The study calls for more comprehensive information and analysis of such substances to inform pharmacologists, toxicologists, forensic pathologists, and regulatory authorities about their potential dangers (Nikolaou et al., 2016).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds, such as diarylquinoline derivatives, are known to exhibit a broad range of biological activity, including antithyroid cancer, antifungal, analgesic, antimalarial, antibacterial, anti-inflammatory, anti-tuberculosis, and antiproliferative activity . They also have inhibitory properties against a diverse set of important enzyme targets, such as EGFR/FAK kinase, Human Ecto-5′-nucleotidase, cyclooxygenase-2 .

Mode of Action

It’s known that similar compounds, such as dimethoxyphenylethylamine (dmpea), act as a monoamine oxidase inhibitor . Monoamine oxidase inhibitors prevent the breakdown of monoamine neurotransmitters and thereby increase their availability.

Biochemical Pathways

Dmpea, a similar compound, has been shown to have neurotoxic effects, especially in the nigrostriatal system and among dopaminergic neurons . This suggests that the compound may affect pathways related to neurotransmission.

Pharmacokinetics

Similar compounds, such as 2,4-diarylquinoline derivatives, are known to have increased lipophilicity and thus permeability, which are important descriptors for drug design .

Result of Action

Similar compounds, such as dmpea, have been shown to have neurotoxic effects, especially in the nigrostriatal system and among dopaminergic neurons .

Action Environment

It’s known that the solvent polarity has a great influence on the excited-state intramolecular proton transfer (esipt) reaction of similar compounds . As the solvent polarity increased, the intensity of the intramolecular hydrogen bond decreased, and ESIPT was more difficult to occur .

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)-2-piperidin-1-ylethanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2.2ClH/c1-18-14-7-6-12(10-15(14)19-2)13(11-16)17-8-4-3-5-9-17;;/h6-7,10,13H,3-5,8-9,11,16H2,1-2H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOAWXJBANIZAAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CN)N2CCCCC2)OC.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.